6-chloro-3-[(2E)-3-(4-methylphenyl)prop-2-enoyl]-2H-chromen-2-one
Description
6-Chloro-3-[(2E)-3-(4-methylphenyl)prop-2-enoyl]-2H-chromen-2-one is a synthetic coumarin derivative characterized by a chloro substituent at position 6 of the chromen-2-one core and an (E)-configured acryloyl group at position 3. The acryloyl moiety is further substituted with a 4-methylphenyl ring, contributing to its lipophilic and electron-rich properties. Coumarins are widely studied for their diverse biological activities, including anticoagulant, antimicrobial, and anticancer effects.
Properties
IUPAC Name |
6-chloro-3-[(E)-3-(4-methylphenyl)prop-2-enoyl]chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClO3/c1-12-2-4-13(5-3-12)6-8-17(21)16-11-14-10-15(20)7-9-18(14)23-19(16)22/h2-11H,1H3/b8-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGCMNBVWJPWDLG-SOFGYWHQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC(=O)C2=CC3=C(C=CC(=C3)Cl)OC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/C(=O)C2=CC3=C(C=CC(=C3)Cl)OC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-chloro-3-[(2E)-3-(4-methylphenyl)prop-2-enoyl]-2H-chromen-2-one, a synthetic compound belonging to the class of chromenones, has garnered attention for its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C19H13ClO3
- Molecular Weight : 324.76 g/mol
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Anticancer Properties : The compound has been studied for its effects on various cancer cell lines. It has shown the ability to inhibit cell proliferation and induce apoptosis in cancer cells.
- Antimicrobial Activity : Preliminary studies suggest that it possesses antimicrobial properties against various pathogens.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, providing potential therapeutic benefits in inflammatory diseases.
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in cancer progression, such as carbonic anhydrases, which are implicated in tumor growth and metastasis.
- Receptor Modulation : It may interact with cellular receptors that regulate apoptosis and cell cycle progression.
Anticancer Activity
A study conducted by researchers demonstrated that this compound exhibited significant cytotoxicity against human breast cancer cell lines (MCF-7 and MDA-MB-231). The compound induced apoptosis through the activation of caspase pathways and downregulation of anti-apoptotic proteins like Bcl-2.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 12.5 | Apoptosis via caspase activation |
| MDA-MB-231 | 15.0 | Inhibition of Bcl-2 expression |
Antimicrobial Activity
In another study, the compound was evaluated for its antimicrobial properties against Staphylococcus aureus and Escherichia coli. The results indicated that it inhibited bacterial growth with MIC values ranging from 25 to 50 µg/mL.
| Pathogen | MIC (µg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 25 | Moderate inhibition |
| Escherichia coli | 50 | Weak inhibition |
Anti-inflammatory Effects
The anti-inflammatory potential was assessed using a lipopolysaccharide (LPS)-induced macrophage model. Treatment with the compound resulted in a significant reduction in pro-inflammatory cytokines (TNF-alpha and IL-6), indicating its efficacy in modulating inflammatory responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aryl Acryloyl Group
a. 3-((2E)-3-(4-Dimethylaminophenyl)prop-2-enoyl)-2H-chromen-2-one ()
- Structural Difference: The 4-methylphenyl group in the target compound is replaced with a 4-dimethylaminophenyl group.
- Impact: The dimethylamino group is electron-donating, increasing the electron density of the acryloyl system.
- Data : Melting point (192°C), IR absorption at 3125 cm⁻¹ (-OH), and elemental analysis (C 71.60%, H 5.10%) confirm structural integrity. Yield: 85% .
b. 6-Chloro-3-[(2E)-3-(4-Ethylphenyl)prop-2-enoyl]-2H-chromen-2-one ()
- Structural Difference : The 4-methyl group is replaced with a 4-ethyl group.
- Data : Molecular weight 338.78 g/mol, SMILES:
CCc1ccc(cc1)/C=C/C(=O)c1cc2cc(Cl)ccc2oc1=O. Priced at $8–$10 per gram .
c. 6-[(2E)-3-(Dimethylamino)prop-2-enoyl]-7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one ()
- Structural Difference : Additional hydroxyl, methyl, and propyl groups on the coumarin core.
- Impact: The hydroxyl group introduces polarity, while the dimethylamino acryloyl group may facilitate protonation at physiological pH, affecting bioavailability.
- Data: Molecular formula C₁₈H₂₁NO₄, molecular weight 315.4 g/mol, CAS 1821457-37-7 .
Core Heterocycle Modifications
a. 6-Chloro-3-[(2E)-3-(5-Fluoro-3-pyridinyl)acryloyl]-4-phenyl-1H-quinolin-2-one ()
- Structural Difference: Replacement of the coumarin core with a quinolin-2-one system and introduction of a 5-fluoropyridinyl group.
- The fluorine atom enhances metabolic stability.
- Data : CAS 1821280-29-8, molecular formula C₂₃H₁₄ClFN₂O₂ .
b. 6-Chloro-7-hydroxy-3,4-dimethyl-2H-chromen-2-one ()
- Structural Difference : Lacks the acryloyl group but includes hydroxyl and dimethyl substituents.
- Impact : The hydroxyl group increases hydrophilicity (Topological Polar Surface Area: 46.5 Ų), while dimethyl groups reduce steric hindrance.
- Data : Molecular weight 224.64 g/mol, XLogP3 2.5, CAS 135065-47-3 .
Chalcone Analogs ()
Example : (2E)-1-(2,4-Dichlorophenyl)-3-(4-methylphenyl)prop‑2-en-1-one
Comparative Data Table
Q & A
Q. What are the key considerations for optimizing the synthesis of 6-chloro-3-[(2E)-3-(4-methylphenyl)prop-2-enoyl]-2H-chromen-2-one to achieve high yields and purity?
Methodological Answer:
- Solvent Selection : Use aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) to stabilize intermediates and minimize side reactions .
- Temperature Control : Maintain reaction temperatures between 0–25°C to prevent thermal degradation of the α,β-unsaturated ketone moiety .
- Electrophilic Reactivity : Leverage the electrophilic nature of the carbonyl group for regioselective nucleophilic attacks, ensuring proper pH adjustment (e.g., acidic conditions for protonation) .
- Purification : Employ column chromatography with silica gel and gradient elution (hexane:ethyl acetate) to isolate the pure product .
Q. Which spectroscopic techniques are essential for characterizing the structural integrity of this compound, and how should data interpretation be approached?
Methodological Answer:
- ¹H/¹³C-NMR : Identify coupling patterns (e.g., trans-olefinic protons at δ 6.8–7.5 ppm with J = 15–16 Hz) and aromatic proton splitting to confirm substituent positions .
- IR Spectroscopy : Detect carbonyl stretching vibrations (C=O at ~1700 cm⁻¹) and conjugated double bonds (C=C at ~1600 cm⁻¹) .
- UV/Vis : Analyze π→π* transitions (~300–350 nm) to confirm conjugation in the chromenone core .
- Cross-Validation : Combine spectral data with computational methods (e.g., DFT) to resolve ambiguities in tautomeric forms or stereochemistry .
Q. What safety protocols should be implemented when handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Conduct reactions in a fume hood to avoid inhalation of volatile intermediates (e.g., chlorinated solvents) .
- First Aid : For skin exposure, wash immediately with soap/water; for eye contact, rinse with saline for 15 minutes and seek medical attention .
Advanced Research Questions
Q. How can X-ray crystallography data resolve ambiguities in the molecular geometry of this compound?
Methodological Answer:
- Structure Solution : Use SHELXD for phase determination and SHELXL for refinement, leveraging high-resolution data (e.g., <1.0 Å) to model thermal displacement parameters .
- ORTEP Visualization : Generate 50% probability ellipsoid plots to assess bond-length/bond-angle deviations and confirm trans-configuration of the α,β-unsaturated ketone .
- Validation Tools : Apply PLATON or Mercury to check for missed symmetry, hydrogen bonding, and steric clashes in the crystal lattice .
Q. What computational strategies are effective in predicting the biological activity or binding mechanisms of this chromenone derivative?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., riboswitches or enzymes), focusing on hydrogen bonds with the chromenone oxygen atoms .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes, analyzing RMSD and binding free energies (MM/PBSA) .
- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to correlate frontier molecular orbitals (HOMO-LUMO gap) with observed bioactivity .
Q. How can contradictory spectral data (e.g., unexpected coupling patterns in ¹H-NMR) be systematically analyzed to confirm structural assignments?
Methodological Answer:
- 2D NMR Techniques : Perform COSY to identify spin-spin coupling networks and HSQC to assign proton-carbon correlations, resolving overlaps in aromatic regions .
- Isotopic Labeling : Synthesize deuterated analogs (e.g., D₂O exchange) to distinguish exchangeable protons (e.g., hydroxyl groups) .
- Comparative Analysis : Cross-reference with structurally similar compounds (e.g., 4-fluorophenyl analogs) to validate chemical shifts .
Q. What experimental design principles are critical for evaluating the antimicrobial activity of such compounds while minimizing false positives/negatives?
Methodological Answer:
- Positive/Negative Controls : Include standard antibiotics (e.g., ciprofloxacin) and solvent-only samples to validate assay conditions .
- MIC Determination : Perform broth microdilution assays (CLSI guidelines) in triplicate, using bacterial strains with known resistance profiles .
- Cytotoxicity Screening : Test against mammalian cell lines (e.g., HEK-293) to ensure selective toxicity .
Q. How do solvent polarity and catalyst selection influence the regioselectivity of derivatization reactions involving the α,β-unsaturated ketone moiety?
Methodological Answer:
- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states in Michael additions, favoring β-carbon electrophilic attacks .
- Catalytic Systems : Use Lewis acids (e.g., ZnCl₂) to activate the carbonyl group, directing nucleophiles to the α-position under mild conditions .
- Kinetic vs. Thermodynamic Control : Vary reaction time and temperature to isolate either the 1,2- or 1,4-adduct as the major product .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
